molecular formula C4H5Cl2NOS B1198734 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride CAS No. 26530-03-0

5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride

Cat. No.: B1198734
CAS No.: 26530-03-0
M. Wt: 186.06 g/mol
InChI Key: RGVYUPIYFIVQDS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride, also known as 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride, is microbial growth . This compound is a derivative of Isothiazolidin-3-one and is used as an antimicrobial agent . It is effective against a wide range of organisms, including bacteria, fungi, and algae .

Mode of Action

The compound works by oxidizing thiol-containing residues in these organisms . This action disrupts the normal functioning of the microbial cells, leading to their death . The compound’s interaction with its targets is rapid and irreversible, which contributes to its effectiveness as a biocide .

Biochemical Pathways

This disruption can lead to cell death and prevent the growth and reproduction of microorganisms .

Result of Action

The result of the compound’s action is the effective inhibition of microbial growth . This makes it useful in a variety of applications, including the control of microbial growth in water-containing solutions . It has also been tested for inhibition of PCAF (P300/CBP-associated factor) activity, showing potent inhibitory effects .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, in a study on biodiesels with varying levels of contamination, it was found that the biocide had only a transitory inhibitory effect and took over 7 days to begin working at a concentration of 400 ppmv . Therefore, the compound’s action may be less effective in environments with high levels of contamination or in the presence of certain substances .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through its active sulfur moiety. This moiety can oxidize thiol-containing residues in enzymes and proteins, leading to the disruption of microbial cell function and ultimately cell death . The compound is particularly effective against enzymes involved in microbial metabolism, thereby inhibiting their growth and proliferation .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s ability to oxidize thiol groups in proteins leads to the inactivation of essential enzymes and proteins, resulting in impaired cellular processes . This disruption can lead to cell death, particularly in microbial cells, making it an effective antimicrobial agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to thiol groups in enzymes and proteins, leading to their oxidation and subsequent inactivation . This binding disrupts the normal function of these biomolecules, inhibiting microbial growth and survival. Additionally, the compound can interfere with gene expression by affecting transcription factors and other regulatory proteins . This multifaceted mechanism of action makes it a potent antimicrobial agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its antimicrobial efficacy can decrease due to degradation or interaction with other components in the formulation . Long-term studies have shown that while the compound remains effective at low concentrations, its potency can diminish over extended periods, necessitating periodic reapplication or formulation adjustments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective in controlling microbial growth . At higher doses, it can cause adverse effects, including skin irritation and toxicity . Studies have shown that there is a threshold concentration above which the compound’s toxic effects outweigh its antimicrobial benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in microbial metabolism, leading to the inhibition of key metabolic processes . The compound can affect metabolic flux and alter metabolite levels, disrupting the normal metabolic balance within microbial cells . This disruption is a critical factor in its antimicrobial efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can enhance its antimicrobial activity by targeting critical sites within microbial cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride typically involves the cyclization of amides derived from carboxylic acid precursors . The reaction conditions often include the use of chlorinating agents and controlled temperatures to ensure the formation of the desired isothiazolone ring structure.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride is unique due to its high efficacy as a biocide and its ability to function effectively at low concentrations. Its combination with other isothiazolones, such as methylisothiazolinone, enhances its antimicrobial spectrum and stability .

Properties

IUPAC Name

5-chloro-2-methyl-1,2-thiazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNOS.ClH/c1-6-4(7)2-3(5)8-6;/h2H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVYUPIYFIVQDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(S1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26172-55-4 (Parent)
Record name 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026530030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5067219
Record name 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride
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Molecular Weight

186.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26530-03-0
Record name 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026530030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1)
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Record name 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-methyl-2H-isothiazol-3-one hydrochloride
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